2-o-Tolylamino-thiazole-4-carboxylic acid

Description

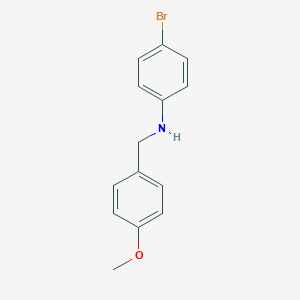

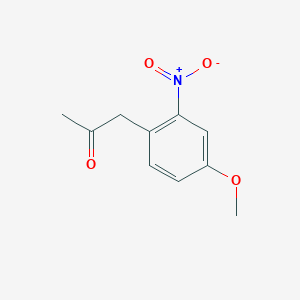

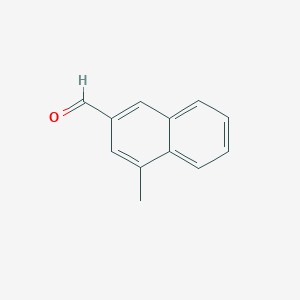

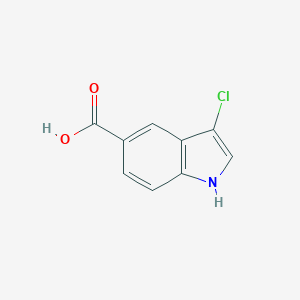

“2-o-Tolylamino-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2S . Its average mass is 234.274 Da and its monoisotopic mass is 234.046295 Da .

Molecular Structure Analysis

The molecular structure of “2-o-Tolylamino-thiazole-4-carboxylic acid” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Corrosion Inhibition

2-Amino-4-(p-tolyl)thiazole (APT), a derivative of 2-o-Tolylamino-thiazole-4-carboxylic acid, has been studied for its corrosion inhibition properties. Molecular dynamics simulations revealed APT's preferred adsorption on steel surfaces, indicating its potential as a corrosion inhibitor in acidic solutions, particularly sulfuric acid. This research suggests its applicability in protecting metal surfaces from corrosive environments (Khaled & Amin, 2009).

Synthesis of Thiazole Derivatives

Thiazole derivatives have been synthesized using thiuronium salts and carboxylic acid anhydrides. The structural investigation of one such derivative, 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole, via X-ray diffraction analysis, showcases the compound's utility in creating structurally diverse thiazole-based chemicals, potentially applicable in various scientific domains (Krapivin et al., 1992).

Fungicidal and Antivirus Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have exhibited promising fungicidal and antivirus activities. Specifically, certain compounds showed over 50% activity against tested fungi and exhibited effectiveness against the Tobacco Mosaic Virus (TMV) in vivo, highlighting potential applications in agricultural and pharmaceutical industries (Fengyun et al., 2015).

Structural and Spectroscopic Analysis

The structural and electronic properties of thiazole derivatives, including 4-methylthiadiazole-5-carboxylic acid, have been examined using density functional theory. This research aids in understanding the molecular properties of thiazole compounds and their potential applications in material science and molecular electronics (Singh et al., 2019).

Antibacterial and Antifungal Properties

Research has shown that 2-Aminobenzothiazole-6-carboxylic acid derivatives, related to 2-o-Tolylamino-thiazole-4-carboxylic acid, exhibit good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. These findings indicate potential uses in developing new antibacterial agents (Chavan & Pai, 2007).

properties

IUPAC Name |

2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQPXTTVIWXDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375277 | |

| Record name | 2-o-Tolylamino-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-o-Tolylamino-thiazole-4-carboxylic acid | |

CAS RN |

165682-76-8 | |

| Record name | 2-[(2-Methylphenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-o-Tolylamino-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)